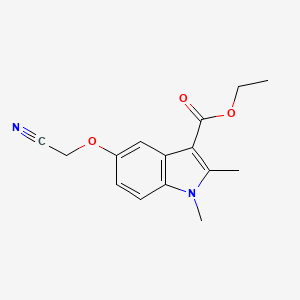
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” is a chemical compound with the following properties:
- Molecular Formula : C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight : 272.304 g/mol
- CAS Number : 488745-53-5
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I don’t have access to specific synthetic protocols for this compound. However, further research in scientific literature may provide detailed synthesis methods.
Molecular Structure Analysis
The molecular structure of “Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate” consists of an indole ring with an ethyl ester group and a cyanomethoxy group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
Understanding the chemical reactions involving this compound requires studying its reactivity with other molecules. Investigating its behavior under various conditions and with different reagents would provide insights into its chemical properties.
Physical And Chemical Properties Analysis
- Physical State : Liquid
- Appearance : Colorless
- Odor : Sweet
- Melting Point : -83.5°C
- Boiling Point : 75-78°C
- Flash Point : -4°C (closed cup)
- Flammability : Highly flammable liquid and vapor
- Eye Irritation : Causes serious eye irritation
- Respiratory Irritation : May cause respiratory irritation
Applications De Recherche Scientifique
Synthesis and Reactivity
- The reactivity of compounds similar to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate with different reagents highlights the synthetic utility of such structures in creating diverse chemical entities. For example, the synthesis of various esters and derivatives through reactions involving dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate demonstrates the compound's versatility in organic synthesis (C. Alvarez-Ibarra et al., 1989).
Structure-Activity Relationship (SAR) Studies
- SAR studies of Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate analogs provide insights into their potential as anticancer agents. These studies reveal that structural modifications can lead to compounds with enhanced activity against drug-resistant cancer cells, underscoring the importance of the ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate scaffold in medicinal chemistry (S. Das et al., 2009).
Crystal Structure Analysis
- The determination of crystal structures for compounds related to Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate aids in understanding their molecular conformations and potential interactions in biological systems. This structural information is crucial for designing compounds with specific biological activities (李明 et al., 2005).
Synthetic Methodologies
- Novel synthetic methodologies involving Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate and its derivatives pave the way for the development of new chemical entities. These methodologies include reactions that lead to the formation of complex structures with potential applications in drug discovery and material science (T. Ohsumi & H. Neunhoeffer, 1992).
Safety And Hazards
- Flammability : Highly flammable
- Eye Irritation : Causes serious eye irritation
- Health Effects : May cause drowsiness or dizziness
- Storage : Store in a well-ventilated place, keep container tightly closed, and store locked up.
Orientations Futures
Research on this compound could focus on:
- Investigating its biological activity and potential applications.
- Exploring its interactions with other molecules.
- Developing synthetic methods for large-scale production.
Please note that this analysis is based on available information, and further scientific studies are essential to fully understand the compound’s properties and potential applications.
Propriétés
IUPAC Name |
ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-19-15(18)14-10(2)17(3)13-6-5-11(9-12(13)14)20-8-7-16/h5-6,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADVKYRZVIBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
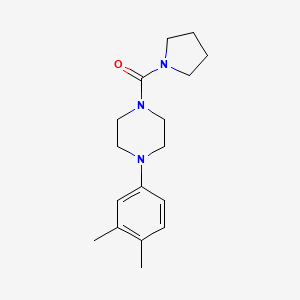
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
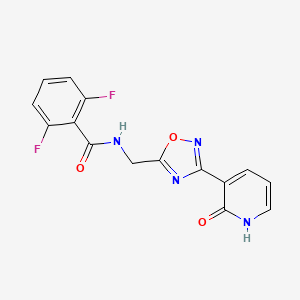
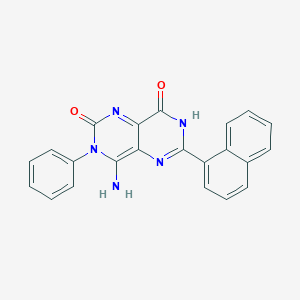
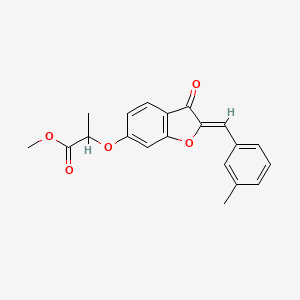
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
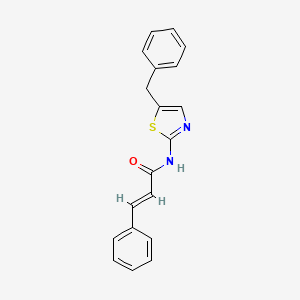
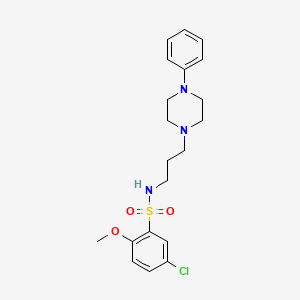
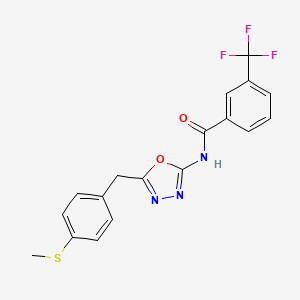
![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)